3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine
CAS No.: 1039922-08-1
Cat. No.: VC3236833
Molecular Formula: C13H10Cl3NO
Molecular Weight: 302.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039922-08-1 |
|---|---|
| Molecular Formula | C13H10Cl3NO |
| Molecular Weight | 302.6 g/mol |
| IUPAC Name | 3-chloro-4-[(3,4-dichlorophenyl)methoxy]aniline |
| Standard InChI | InChI=1S/C13H10Cl3NO/c14-10-3-1-8(5-11(10)15)7-18-13-4-2-9(17)6-12(13)16/h1-6H,7,17H2 |
| Standard InChI Key | DDVAXLBVKMZWAO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1COC2=C(C=C(C=C2)N)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1COC2=C(C=C(C=C2)N)Cl)Cl)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine is identified by the Chemical Abstracts Service (CAS) registry number 1039922-08-1, providing a unique identifier for this specific chemical entity . This compound belongs to the chemical family of substituted benzenamines, characterized by the presence of multiple chlorine atoms and an ether linkage between two aromatic rings.
Structural Characteristics
The molecular structure of 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine features a benzenamine core with a chlorine substituent at the 3-position and a (3,4-dichlorophenyl)methoxy substituent at the 4-position. The compound is formally named according to IUPAC nomenclature standards, describing its precise atomic arrangement and functional groups.
The compound possesses several synonyms including:
-
3-Chloro-4-((3,4-dichloro)benzoxyl)aMine
-
3-chloro-4-[(3,4-dichlorophenyl)Benzenamine
These alternative names reflect different naming conventions while describing the same molecular entity.
Physicochemical Properties
Molecular Information
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀Cl₃NO |
| Molecular Weight | 302.58 g/mol |
| MDL Number | MFCD11199117 |
| CBNumber | CB62485087 |
These properties establish the basic chemical identity of the compound and are essential for its identification and characterization in chemical databases .
Structural Features
The compound contains three chlorine atoms distributed between two aromatic rings, creating an electron-withdrawing environment that significantly influences its chemical behavior. The ether linkage (-O-) connects the two aromatic systems, providing conformational flexibility to the molecule. The primary amine group (-NH₂) represents a nucleophilic center that can participate in various chemical transformations.
Synthesis and Preparation
Reaction Considerations
The presence of multiple chlorine substituents would necessitate careful control of reaction conditions to prevent side reactions and ensure regioselectivity. The amine functionality typically requires protection during certain synthetic steps to prevent unwanted side reactions or polymerization.
| Supplier | Country | Contact Information |
|---|---|---|
| CONIER CHEM AND PHARMA LIMITED | China | +8618523575427, sales@conier.com |
| Jinan ponder chemical co. LTD | China | 0531-0000, thinklifescience@163.com |
These suppliers maintain this compound in their product catalogs, suggesting its relevance in chemical research and potential applications .
Supply Chain Considerations
The limited number of identified suppliers suggests that 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine may be a specialty chemical with specific applications rather than a high-volume commodity chemical. Researchers or industrial users might need to consider lead times and minimum order quantities when sourcing this compound.
Analytical Characterization
Identification Methods
Standard analytical techniques for characterizing 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine would typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
-
Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
-
Elemental Analysis
These techniques provide complementary information for structural confirmation and purity assessment.
Spectroscopic Features
The compound would exhibit characteristic spectroscopic patterns:
-
¹H NMR would show aromatic proton signals with specific splitting patterns influenced by the chlorine substituents
-
IR spectroscopy would reveal characteristic N-H stretching bands from the primary amine functional group
-
Mass spectrometry would provide a molecular ion peak consistent with the molecular weight and a characteristic isotope pattern due to the presence of three chlorine atoms
Related Compounds and Structural Analogues
Structural Similarities
The available literature indicates several structural analogues that share similar features with 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine:
-
N-(3-chlorophenyl)-4-methoxybenzamide represents a related structure containing chlorophenyl and methoxy functionalities, though with different connectivity
-
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine contains a similar 3-chloro-4-substituted phenyl group with a benzyloxy linkage, but incorporates a different halogen (fluorine) and is connected to a quinazoline system
These structural analogues suggest potential similarities in synthetic approaches and possibly in application domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume